molecular formula C20H33NO2 B14306003 Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate CAS No. 114480-17-0

Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate

Cat. No.: B14306003
CAS No.: 114480-17-0
M. Wt: 319.5 g/mol
InChI Key: ZFMUEXFZTKQEAM-UHFFFAOYSA-N
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Description

Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The dicyclohexylamine is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dicyclohexylamino group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active dicyclohexylamino moiety, which can then interact with enzymes or receptors. The pathways involved often include nucleophilic attack and subsequent rearrangements.

Comparison with Similar Compounds

    Ethyl hexa-2,4-dienoate: Shares a similar ester structure but lacks the dicyclohexylamino group.

    2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Contains a similar dienoate structure but with different functional groups.

This comprehensive overview highlights the significance of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

114480-17-0

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate

InChI

InChI=1S/C20H33NO2/c1-2-23-20(22)16-10-5-11-17-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h5,10-11,16,18-19H,2-4,6-9,12-15,17H2,1H3

InChI Key

ZFMUEXFZTKQEAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCN(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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